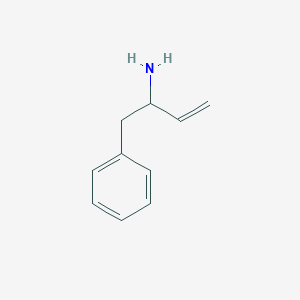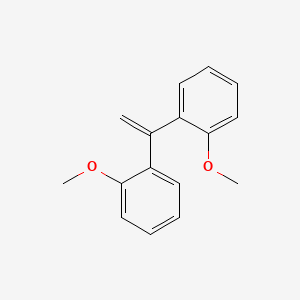
1,1-BIS(2-METHOXYPHENYL)ETHYLENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-BIS(2-METHOXYPHENYL)ETHYLENE is an organic compound with the molecular formula C16H16O2. It is characterized by the presence of two methoxyphenyl groups attached to a central ethene moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-BIS(2-METHOXYPHENYL)ETHYLENE can be synthesized through several methods. One common approach involves the reaction of bis(4-methoxyphenyl)methanone with zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then quenched with aqueous hydrochloric acid and extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,1-BIS(2-METHOXYPHENYL)ETHYLENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1,1-BIS(2-METHOXYPHENYL)ETHYLENE has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1,1-BIS(2-METHOXYPHENYL)ETHYLENE involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the aromatic rings towards electrophilic attack. Additionally, its conjugated system allows for interactions with metal ions in coordination complexes, influencing their electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Diphenylethene
- 1,1-Bis(4-methoxyphenyl)ethene
- 1,1-Bis(4-chlorophenyl)ethene
- 1,1-Bis(4-methylphenyl)ethene
Uniqueness
1,1-BIS(2-METHOXYPHENYL)ETHYLENE is unique due to the presence of methoxy groups at the ortho positions of the phenyl rings. This structural feature enhances its reactivity and makes it a valuable compound in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-methoxy-2-[1-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-12(13-8-4-6-10-15(13)17-2)14-9-5-7-11-16(14)18-3/h4-11H,1H2,2-3H3 |
Clave InChI |
IYPAGWBPGHFELL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=C)C2=CC=CC=C2OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

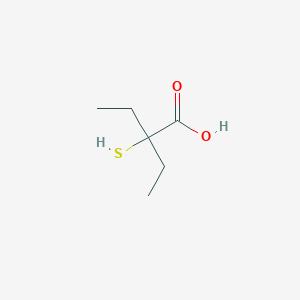
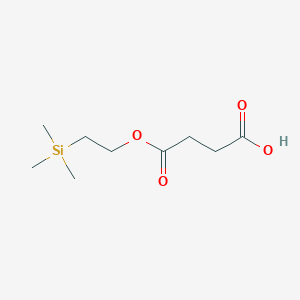
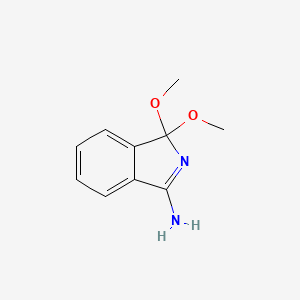
![2-[[12-[(2-Hydroxyphenyl)methylamino]dodecylamino]methyl]phenol](/img/structure/B8762518.png)
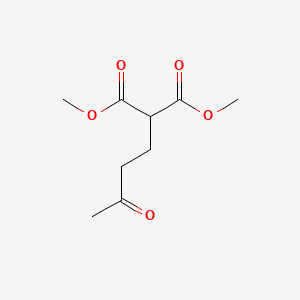
![4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8762523.png)

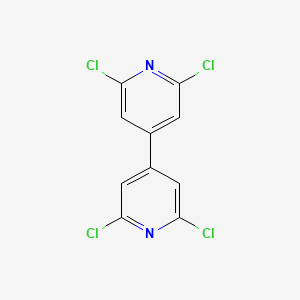
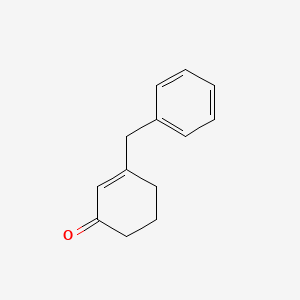
![6,6-Dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B8762534.png)


